![molecular formula C27H26ClN3O2 B11058499 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11058499.png)
4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C27H26ClN3O2 and an average mass of 459.967 Da This compound is notable for its unique structure, which includes a chlorophenoxy group, a benzimidazole ring, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the chlorophenoxy and pyrrolidinone groups. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.
Chemical Reactions Analysis
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar compounds to 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE include other benzimidazole derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClN3O2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-19-6-4-7-22(16-19)31-18-20(17-26(31)32)27-29-24-8-2-3-9-25(24)30(27)14-5-15-33-23-12-10-21(28)11-13-23/h2-4,6-13,16,20H,5,14-15,17-18H2,1H3 |
InChI Key |
HPQYPKKXLYQTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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